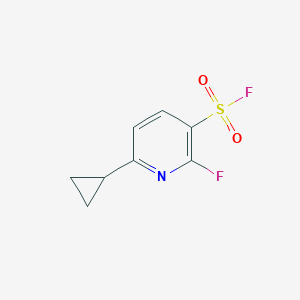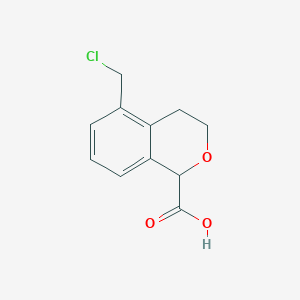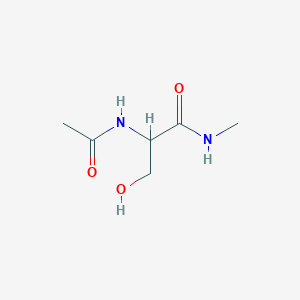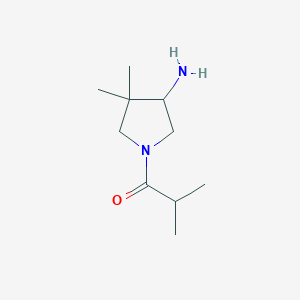
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and two methyl groups. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-3,3-dimethylpyrrolidine with 2-methylpropan-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives
Scientific Research Applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one: This compound has a similar structure but with a shorter carbon chain, affecting its reactivity and applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one: With a longer carbon chain, this compound exhibits different physical and chemical properties, making it suitable for other applications.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(13)12-5-8(11)10(3,4)6-12/h7-8H,5-6,11H2,1-4H3 |
InChI Key |
WONHXUFKJSFLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CC(C(C1)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



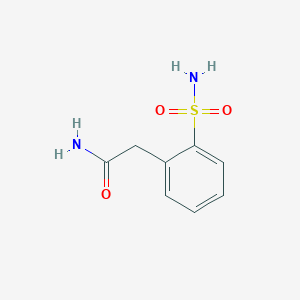
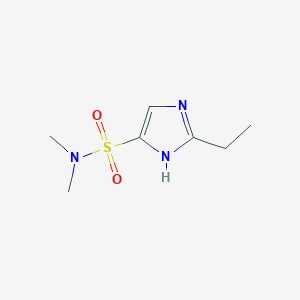
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)

![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
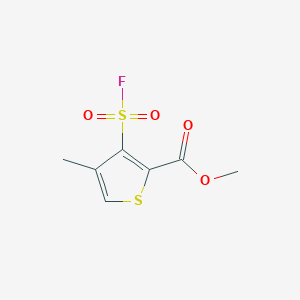
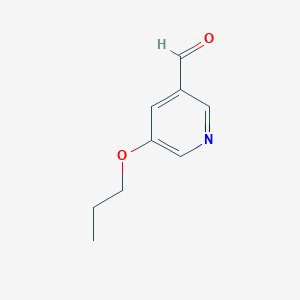
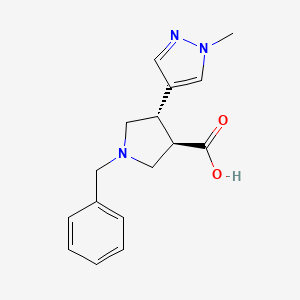
amine](/img/structure/B13218853.png)
